Simiarel acetate
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Overview
Description
Simiarel acetate is a chemical compound with the molecular formula C32H52O2 and a molecular weight of 468.75 g/mol . It is a natural compound primarily found in the plant mulberry (Sambucus williamsii) . This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Simiarel acetate can be synthesized through several methods. One common approach involves the esterification of simiarel alcohol with acetic acid in the presence of an acid catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. The reaction is conducted in reactors equipped with efficient mixing and temperature control systems. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Simiarel acetate undergoes various chemical reactions, including:
Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride can yield simiarel alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Simiarel alcohol and acetic acid.
Reduction: Simiarel alcohol.
Substitution: Various substituted simiarel derivatives.
Scientific Research Applications
Simiarel acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of simiarel acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating various biochemical pathways, including those involved in inflammation and microbial activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interact with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
- Ethyl acetate
- Methyl acetate
- Butyl acetate
Properties
Molecular Formula |
C32H52O2 |
---|---|
Molecular Weight |
468.8 g/mol |
IUPAC Name |
(3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl) acetate |
InChI |
InChI=1S/C32H52O2/c1-20(2)22-10-13-25-29(22,6)16-18-32(9)26-14-11-23-24(30(26,7)17-19-31(25,32)8)12-15-27(28(23,4)5)34-21(3)33/h11,20,22,24-27H,10,12-19H2,1-9H3 |
InChI Key |
MBVFYSHTXNMYNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CC=C5C4CCC(C5(C)C)OC(=O)C)C)C)C)C |
Origin of Product |
United States |
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